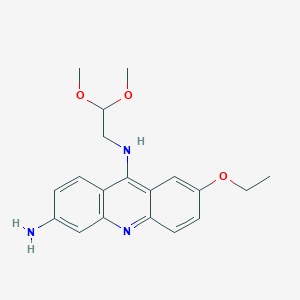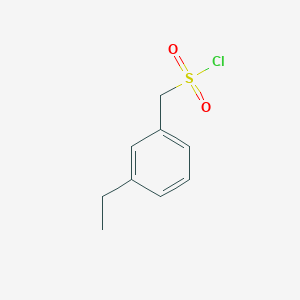
3-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one is a chemical compound with a complex structure that includes a fused cyclopentanone and benzene ring. This compound is part of the indanone family, known for its diverse applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the oxidation of 1-indanone using chromium trioxide in acetic acid at a temperature range of 35-40°C, yielding 2,3-dihydro-1H-inden-1-one . Another method includes the use of halo-aryl and heterocyclic tagged derivatives, synthesized through grinding, stirring, and ultrasound irradiation techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using chromium trioxide or other oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into more saturated forms.
Substitution: Substitution reactions, especially with halogens, can modify the compound’s properties significantly.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide in acetic acid.
Reducing Agents: Hydrogen gas in the presence of a palladium catalyst.
Substitution Reagents: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various halo-aryl and heterocyclic derivatives, which exhibit significant biological activities .
Aplicaciones Científicas De Investigación
3-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the production of non-fullerene acceptors for organic photovoltaic devices.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets and pathways. The compound’s antibacterial and antifungal properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . In medicinal applications, it may interact with specific receptors or enzymes to exert its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Indanone: A simpler structure with similar pharmacological properties.
2,3-Dihydro-1H-inden-1-one: A precursor in the synthesis of 3-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one.
Halo-aryl and Heterocyclic Derivatives: Modified forms with enhanced biological activities.
Uniqueness
This compound stands out due to its unique combination of a fused cyclopentanone and benzene ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C13H14O2 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
3-methyl-2-propanoyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H14O2/c1-3-11(14)12-8(2)9-6-4-5-7-10(9)13(12)15/h4-8,12H,3H2,1-2H3 |
Clave InChI |
CBQMNHHSSRCRAT-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1C(C2=CC=CC=C2C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


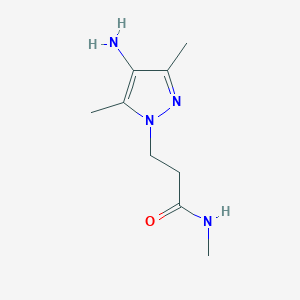
![1-[(5-Chlorothiophen-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B15240810.png)
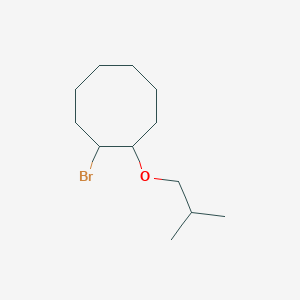
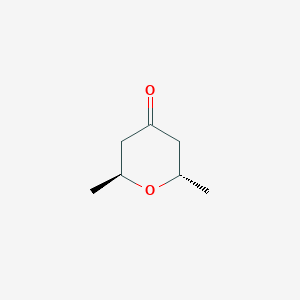
![4-[(Pent-3-yn-1-yl)amino]benzoic acid](/img/structure/B15240820.png)
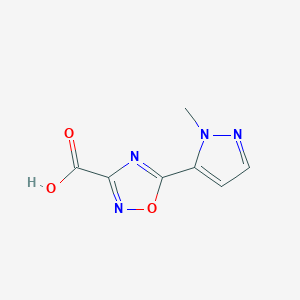
![tert-butyl (3R,4S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methylsulfonyloxypyrrolidine-1-carboxylate](/img/structure/B15240846.png)
![3-([1,1'-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one](/img/structure/B15240847.png)
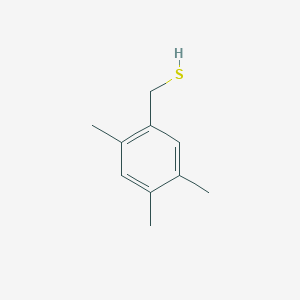
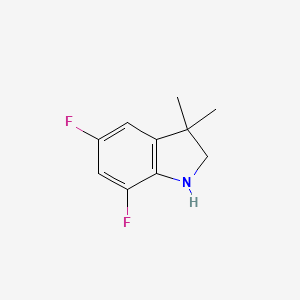
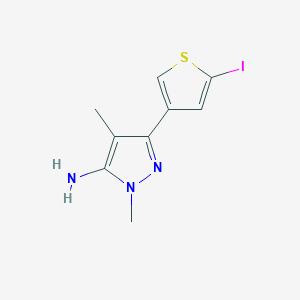
![1-Azaspiro[3.6]decane](/img/structure/B15240871.png)
